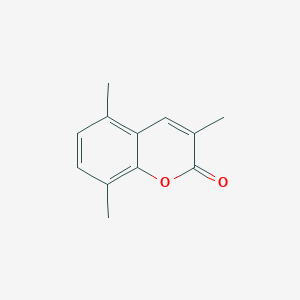
3,5,8-Trimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trimethyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. In this method, 3-acetyl-8-methoxy-2H-chromen-2-one is reacted with different aldehydes using piperidine as a catalyst . The reaction is typically carried out under base-catalyzed conditions, resulting in the formation of chalcone hybrids.
Industrial Production Methods
Industrial production of this compound often involves the use of green chemistry principles. This includes the use of green solvents and catalysts to minimize environmental impact. For example, lipase (Mucor miehei) in ionic liquids has been used as a catalyst in a three-component reaction to produce chromenes .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,8-Trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes.
Applications De Recherche Scientifique
3,5,8-Trimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5,8-Trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
3,5,8-Trimethyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-Methylcoumarin: This compound is similar in structure but lacks the methyl groups at positions 5 and 8, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
3,5,8-trimethylchromen-2-one |
InChI |
InChI=1S/C12H12O2/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11/h4-6H,1-3H3 |
Clé InChI |
WQINIDWRLXNROW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C(=O)OC2=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



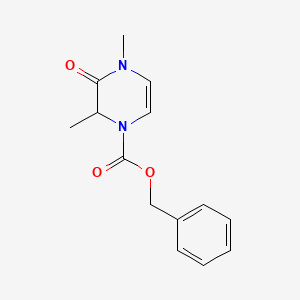

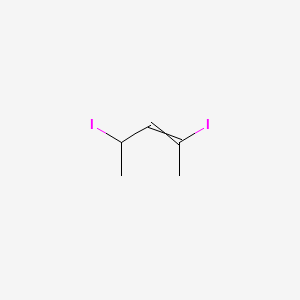
![6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15332911.png)
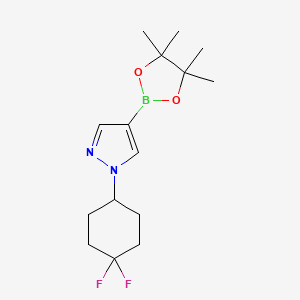
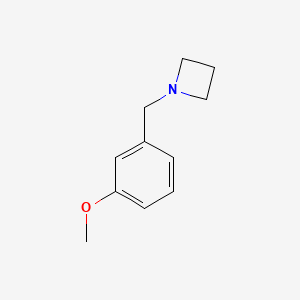
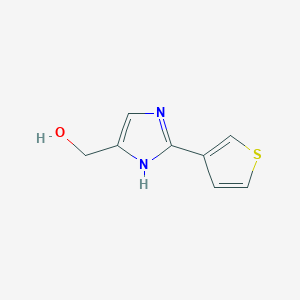
![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)
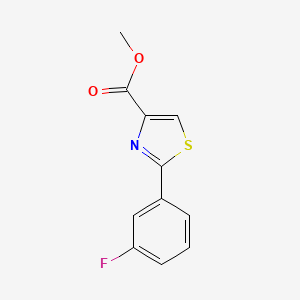
![1-Oxa-4-azaspiro[5.5]undecane-3,5-dione](/img/structure/B15332933.png)
![2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15332934.png)
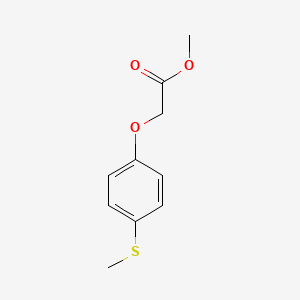
![6-Bromobenzo[b]thiophene-2-carboximidamide](/img/structure/B15332956.png)
